Argatroban monohydrate

thrombin selectivity serine protease panel off‑target inhibition

Argatroban monohydrate is a synthetic, small-molecule, reversible direct thrombin inhibitor (DTI) derived from L‑arginine. It inhibits thrombin with a reported Ki of 19 nM and belongs to the univalent DTI class, binding exclusively the thrombin catalytic site without requiring antithrombin III.

Molecular Formula C23H38N6O6S
Molecular Weight 526.7 g/mol
CAS No. 141396-28-3
Cat. No. B1662859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgatroban monohydrate
CAS141396-28-3
Synonyms4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan
Molecular FormulaC23H38N6O6S
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
InChIInChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17+,18-;/m1./s1
InChIKeyAIEZTKLTLCMZIA-CZSXTPSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 51.35 mg/L at 25 °C (est)

Argatroban Monohydrate (CAS 141396-28-3) – Direct Thrombin Inhibitor for Research & Anticoagulant Selection


Argatroban monohydrate is a synthetic, small-molecule, reversible direct thrombin inhibitor (DTI) derived from L‑arginine. It inhibits thrombin with a reported Ki of 19 nM and belongs to the univalent DTI class, binding exclusively the thrombin catalytic site without requiring antithrombin III [1]. Its anticoagulant activity is independent of a cofactor, and it is cleared predominantly by hepatic metabolism, contrasting with renally-excreted DTIs [1].

Why Argatroban Monohydrate Cannot Be Simply Substituted by Another Direct Thrombin Inhibitor


Direct thrombin inhibitors are not interchangeable owing to fundamental differences in clearance route, immunogenicity, and impact on coagulation monitoring assays. Argatroban is metabolized hepatically, whereas lepirudin relies on renal excretion and bivalirudin is cleared by both enzymatic degradation and renal routes [1]. Lepirudin induces anti‑drug antibodies in 44–74% of HIT patients, which unpredictably enhance or suppress its anticoagulant activity [2]; argatroban lacks this immunogenicity [2]. Furthermore, argatroban elevates the INR and prothrombin time significantly more than bivalirudin or lepirudin, complicating the transition to warfarin [3].

Head‑to‑Head Quantitative Differentiation of Argatroban Monohydrate from Closest Direct Thrombin Inhibitors


Superior Selectivity for Thrombin Over Serine Proteases vs. Dabigatran

In a head‑to‑head panel of ten human serine proteases, argatroban (50 µM) showed negligible inhibition of all off‑target enzymes (IC50 > 50 µM for Factor VIIa, IXa, Xa, XIa, XIIa, activated protein C, plasmin, and trypsin). By contrast, dabigatran inhibited Factor VIIa (IC50 = 40.7 µM), Factor Xa (5.8 µM), Factor XIa (4.2 µM), plasmin (8.4 µM), and trypsin (1.2 µM) at concentrations well within the tested range [1]. This translates into >12‑ to >50‑fold higher selectivity for argatroban.

thrombin selectivity serine protease panel off‑target inhibition

Unique INR‑Elevation Profile vs. Bivalirudin and Lepirudin

When pooled plasma was spiked with 0.1–1.2 µg/mL of each DTI and tested with 14 PT reagents, argatroban produced significantly greater INR prolongation than bivalirudin (P < .05 for all reagents except Thromborel S) and lepirudin (P < .05 for all reagents) [1]. The mechanism involves direct inhibition of free human Factor Xa by argatroban at therapeutic drug levels (IC50 = 5 µM), whereas bivalirudin (IC50 = 1,700 µM) requires supratherapeutic concentrations and lepirudin has no effect (IC50 > 10,000 µM) [2].

INR prolongation coagulation monitoring warfarin transition

Absence of Drug‑Specific Antibodies vs. Lepirudin

Lepirudin, a recombinant protein, generates anti‑lepirudin antibodies in 44–74% of treated HIT patients, which either enhance or suppress its anticoagulant activity, leading to unpredictable pharmacological effects [1]. In paired pre‑ and post‑therapy plasma from argatroban‑treated HIT patients, no antibody‑mediated alteration of anticoagulant response was detected (P > 0.6 for aPTT prolongation by argatroban spiked into IgG‑treated plasma). Post‑marketing surveillance of >4,800 patients confirmed the absence of anti‑argatroban antibodies that affect drug activity [1].

immunogenicity anti‑drug antibodies HIT anticoagulant stability

Faster Time to Therapeutic Anticoagulation in HIT vs. Bivalirudin

In a single‑center retrospective cohort of 91 patients with suspected or confirmed HIT, argatroban achieved two consecutive therapeutic aPTT values in a mean of 4.71 hours, compared with 9.8 hours for bivalirudin (P < .01) [1]. The results suggest argatroban provides more rapid attainment of the target anticoagulation window.

HIT management time to therapeutic aPTT acute anticoagulation

Hepatic Clearance Advantage vs. Lepirudin and Bivalirudin

Argatroban is primarily eliminated by hepatic metabolism (half‑life 40–50 min) with minimal unchanged renal excretion, whereas lepirudin is cleared renally (half‑life ~80 min) and bivalirudin undergoes partial (≈20%) renal elimination [1]. Argatroban clearance is not significantly affected by renal disease; in patients with creatinine clearance <29 mL/min, the half‑life is 64 ± 35 min vs. 47 ± 22 min in those with creatinine clearance >80 mL/min (p = 0.58) [2].

hepatic clearance renal impairment DTI pharmacokinetics

Highest‑Impact Application Scenarios for Argatroban Monohydrate Based on Quantitative Differentiation


Thrombin‑Specific Mechanistic Studies and Selectivity Screening

Because argatroban exhibits >50‑fold selectivity over related serine proteases [1], it serves as a clean tool for dissecting thrombin‑mediated signaling pathways (e.g., PAR‑1 activation, fibrinogenesis) without confounding off‑target effects on Factor Xa, plasmin, or trypsin. This is critical for academic labs and biopharmaceutical companies developing next‑generation anticoagulants or studying coagulation proteomics.

HIT Anticoagulation in Renal‑Impaired Populations

Argatroban’s hepatic clearance and insensitivity to renal dysfunction [2] make it the preferred non‑heparin anticoagulant in patients with HIT and concomitant renal failure—a frequent clinical scenario. Procurement by hospital pharmacies should prioritize argatroban for renal‑compromised cohorts where lepirudin and bivalirudin carry accumulation risks.

Standardization of Warfarin‑Transition Protocols

Argatroban’s unique, pronounced effect on INR [3] necessitates dedicated overlapping protocols when transitioning to vitamin K antagonists. Clinical laboratories and CROs running coagulation assays can use argatroban as a model DTI to validate warfarin‑bridging nomograms and ISI‑dependent INR prediction equations.

Long‑Term Infusion Studies Requiring Stable Anticoagulation

The lack of argatroban‑neutralizing antibodies [4] ensures predictable dose‑response during prolonged infusion, unlike lepirudin where 44–74% of patients develop antibodies that distort aPTT monitoring. This is essential for chronic in vivo pharmacological models and for procurement decisions in institutions managing extended HIT therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argatroban monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.